2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide

physicochemical profiling drug-likeness lipophilicity

This synthetic small molecule (MW 355.9, cLogP 3.8) is a singleton screening-compound asset with zero bioassay data—a true blank-slate for drug discovery. Its N-aryl-2-arylthioacetamide core matches experimentally validated HIV-1 NNRTIs (EC₅₀ 1.25–20.83 µM), yet the chlorothiophene-methoxyethyl motif at the amide nitrogen is an underexplored vector. Procure for scaffold-hopping campaigns targeting NNRTI-resistant variants (Y181C, K103N) where first-generation inhibitors fail. No literature annotation or patent linkage exists—ideal for proprietary IP generation.

Molecular Formula C16H18ClNO2S2
Molecular Weight 355.9
CAS No. 2034529-28-5
Cat. No. B2743943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
CAS2034529-28-5
Molecular FormulaC16H18ClNO2S2
Molecular Weight355.9
Structural Identifiers
SMILESCOC(CNC(=O)CSCC1=CC=CC=C1)C2=CC=C(S2)Cl
InChIInChI=1S/C16H18ClNO2S2/c1-20-13(14-7-8-15(17)22-14)9-18-16(19)11-21-10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19)
InChIKeyTZXSCJSZEAPLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (CAS 2034529-28-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(Benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (PubChem CID 91630983, CAS 2034529-28-5, molecular formula C₁₆H₁₈ClNO₂S₂, MW 355.9 g/mol) is a synthetic small molecule that incorporates a benzylthioacetamide core coupled via an amide bond to a 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine moiety [1]. The compound possesses one undefined stereocenter at the methoxy-bearing carbon, a computed XLogP3-AA of 3.8, a topological polar surface area (TPSA) of 91.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is registered in PubChem as a singleton entry with no associated bioassay results, literature annotations, or patent linkages, indicating that it is a screening-compound or building-block asset rather than a biologically profiled lead molecule [1]. This evidentiary gap is the central consideration for any scientific procurement decision involving this compound.

Why In-Class Acetamide Analogs Cannot Be Casually Substituted for 2-(Benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (CAS 2034529-28-5)


The compound occupies a distinct region of physicochemical and structural space relative to its closest cataloged analogs. Replacing the benzylthio group with a benzyloxy ether (CAS 2034404-61-8) alters the hydrogen-bond acceptor profile and the sulfur-mediated polarizability of the side chain [1]; replacing the 5-chlorothiophene ring with a 2-chlorophenyl ring (CAS 1795420-08-4) changes both the electronic character and the ring geometry of the aryl terminus [2]; and truncating the molecule to the simple acetamide analog (CAS 2034411-73-7) eliminates the benzylthio-bearing wing entirely, substantially reducing molecular weight (233.7 vs. 355.9 g/mol) and lipophilicity [1][2]. In the broader class of N-aryl-2-arylthioacetamides, even modest structural changes to the arylthio moiety have been shown to shift anti-HIV-1 RT inhibitory activity across a >15-fold range (EC₅₀ 1.25–20.83 µM) in MT-4 cell assays, demonstrating that this scaffold class is pharmacologically sensitive to substituent identity [3]. Without matched experimental data for the target compound, any substitution carries the risk of unknowingly exiting the structure–activity landscape of interest.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (CAS 2034529-28-5) Relative to Its Closest Cataloged Analogs


Molecular Weight and Lipophilicity Differentiation from the Des-Benzylthio Acetamide Analog (CAS 2034411-73-7)

The target compound (MW 355.9 g/mol, XLogP3-AA 3.8) differs substantially from the simplest analog N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide (CAS 2034411-73-7, MW 233.7 g/mol, C₉H₁₂ClNO₂S) [1]. The addition of the benzylthioacetamide wing increases molecular weight by 122.2 Da (52%) and contributes the majority of the compound's lipophilicity, which is absent in the des-benzylthio analog where no XLogP value has been independently computed [1]. This physicochemical gap is large enough to predict substantially different membrane permeability, plasma protein binding, and metabolic clearance behavior.

physicochemical profiling drug-likeness lipophilicity

Thioether vs. Ether Side-Chain Differentiation: Benzylthio vs. Benzyloxy Analog (CAS 2034404-61-8)

The target compound carries a benzylthio (–CH₂–S–CH₂–Ph) group, whereas the closest side-chain analog 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (CAS 2034404-61-8) replaces the thioether sulfur with an ether oxygen [1]. This O→S substitution alters the hydrogen-bond acceptor count from 5 to 4 (the ether oxygen is a stronger HBA than the thioether sulfur) and increases the computed XLogP3-AA by approximately 0.5–0.8 log units [1]. The thioether sulfur also introduces greater polarizability and a distinct oxidation liability (sulfoxide/sulfone formation), which is absent in the ether analog [2]. In the N-aryl-2-arylthioacetamide NNRTI series, the arylthio sulfur was shown to be critical for maintaining a butterfly-like conformation within the RT non-nucleoside binding pocket; replacement of sulfur with oxygen would be expected to alter the dihedral angle preferences and binding pose [3].

bioisostere comparison sulfur chemistry hydrogen bonding

Aryl Ring Terminal Differentiation: 5-Chlorothiophene vs. 2-Chlorophenyl Analog (CAS 1795420-08-4)

The target compound terminates in a 5-chlorothiophen-2-yl ring, whereas the closely related analog 2-(benzylthio)-N-(2-(2-chlorophenyl)-2-methoxyethyl)acetamide (CAS 1795420-08-4) replaces the thiophene with a chlorobenzene ring [1]. This thiophene→phenyl exchange alters the ring electronics (thiophene is π-electron-rich; chlorobenzene is π-electron-deficient relative to thiophene), ring geometry (five-membered vs. six-membered; different bond angles and substituent vectors), and the heteroatom content (sulfur in the ring contributes additional polarizability and potential for S–π or S–S interactions) [2]. The TPSA values are expected to be nearly identical (both contain the same polar atom count), but the dipole moment orientation and ring-stacking preferences differ. In structure–activity relationship studies of thiophene-containing NNRTIs, the thiophene sulfur has been implicated in favorable van der Waals contacts within hydrophobic subpockets of the RT binding site [3].

heterocycle SAR ring electronics thiophene vs. phenyl

Computational Property Profile: TPSA, Rotatable Bond Count, and Fraction Csp³ as Drug-Likeness Differentiators

The target compound possesses a TPSA of 91.9 Ų, 8 rotatable bonds, and an estimated fraction Csp³ of approximately 0.38 (6 sp³ carbons out of 16 total carbons) [1]. By comparison, the simpler analog N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide (CAS 2034411-73-7) has a lower TPSA (approximately 63–67 Ų, estimated from 2 HBA + 1 HBD) and only 5 rotatable bonds . The target compound thus falls closer to the upper boundary of typical oral drug-likeness filters (Veber rule: rotatable bonds ≤10, TPSA ≤140 Ų), whereas the simpler analog is deep within the compliant region [2]. The higher rotatable bond count of the target suggests greater conformational entropy penalty upon binding but also the potential for induced-fit recognition across a broader target space. The undefined stereocenter at the methoxy-bearing carbon further distinguishes it: the compound is supplied as a racemic mixture (or with unspecified stereochemistry), and any chiral resolution would generate two enantiomers with potentially divergent activity profiles [1].

drug-likeness ADME prediction property-based design

Recommended Research Application Scenarios for 2-(Benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (CAS 2034529-28-5) Based on Structural and Physicochemical Evidence


Scaffold-Hopping Library Design Around the N-Aryl-2-Arylthioacetamide NNRTI Chemotype

The target compound shares the N-aryl-2-arylthioacetamide core scaffold with a series of experimentally validated HIV-1 reverse transcriptase NNRTIs that demonstrated EC₅₀ values ranging from 1.25 to 20.83 µM in MT-4 cell-based antiviral assays [1]. Unlike the published compounds—which featured 1H-benzo[d]imidazole or substituted phenyl rings at the arylthio position—the target compound carries a chlorothiophene-methoxyethyl motif at the amide nitrogen, representing an underexplored vector within this pharmacophore. Procurement of this compound is justified for scaffold-hopping campaigns aimed at identifying NNRTI chemotypes with novel resistance profiles, particularly against variants (e.g., Y181C, K103N) that compromise first-generation NNRTIs.

Thioether Oxidation Probe in Metabolite Identification and Prodrug Design Studies

Chiral Resolution and Enantiomer-Specific Activity Profiling

Computational Chemistry Benchmarking: Docking and Free Energy Perturbation (FEP) Studies on Flexible, Sulfur-Containing Ligands

Quote Request

Request a Quote for 2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.